Cas no 110888-15-8 (4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile)

4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile structure
110888-15-8 structure
商品名:4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile
CAS番号:110888-15-8
MF:C7H3ClFN
メガワット:155.5568
MDL:MFCD00143291
CID:62846

4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile 化学的及び物理的性質

名前と識別子

    • 4-Chloro-3-fluorobenzonitrile
    • BUTTPARK 45\01-08
    • 3-FLUORO-4-CHLOROBENZONITRILE
    • 4-chloro-3-fluorobenzontrile
    • 4-chloro-3-fluorobenzenecarbonitrile
    • 3-fluoro-4-chlorophenyl-carbonitrile
    • 4-Chloro-3-fluorobenzonitrile97%
    • 4-Chloro-3-fluorobenzonitrile 97%
    • 4-chloro-3-fluoro-benzonitrile
    • Benzonitrile, 4-chloro-3-fluoro-
    • PubChem1560
    • KSC174I1J
    • GWZQVECNESCSKR-UHFFFAOYSA-N
    • SBB063623
    • TF10093
    • VZ28756
    • AS03717
    • TRA0100301
    • SY019165
    • O935
    • 4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile
    • MDL: MFCD00143291
    • インチ: 1S/C7H3ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
    • InChIKey: GWZQVECNESCSKR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C(C#N)=C([H])C=1F

計算された属性

  • せいみつぶんしりょう: 154.993805g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.4
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 154.993805g/mol
  • 単一同位体質量: 154.993805g/mol
  • 水素結合トポロジー分子極性表面積: 23.8Ų
  • 重原子数: 10
  • 複雑さ: 162
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.33
  • ゆうかいてん: 78.0 to 82.0 deg-C
  • ふってん: 214℃ at 760 mmHg
  • フラッシュポイント: 83.2°C
  • 屈折率: 1.536
  • PSA: 23.79000
  • LogP: 2.35078
  • ようかいせい: 水に溶ける

4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile セキュリティ情報

4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1016785-100g
4-Chloro-3-fluorobenzonitrile
110888-15-8 98%
100g
¥751.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1016785-25g
4-Chloro-3-fluorobenzonitrile
110888-15-8 98%
25g
¥222.00 2024-08-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005727-25g
4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile
110888-15-8 96%
25g
¥184 2024-05-26
TRC
C371255-25g
4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile
110888-15-8
25g
$ 253.00 2023-04-18
Alichem
A013026193-1g
4-Chloro-3-fluorobenzonitrile
110888-15-8 97%
1g
$1549.60 2023-09-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3103-5G
4-Chloro-3-fluorobenzonitrile
110888-15-8 >98.0%(GC)
5g
¥490.00 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3103-5g
4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile
110888-15-8 98.0%(GC)
5g
¥1370.0 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C475A-25g
4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile
110888-15-8 98%
25g
¥287.0 2022-09-28
abcr
AB134953-10 g
4-Chloro-3-fluorobenzonitrile, 97%; .
110888-15-8 97%
10g
€85.20 2023-05-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C120839-1g
4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile
110888-15-8 97%
1g
¥29.90 2023-09-03

4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile 関連文献

4-\u200bChloro-\u200b3-\u200bfluorobenzonitrileに関する追加情報

4-Chloro-3-Fluorobenzonitrile: A Comprehensive Overview

The compound 4-chloro-3-fluorobenzonitrile, identified by the CAS number 110888-15-8, is a highly specialized organic chemical with significant applications in various fields of modern chemistry. This compound, characterized by its unique structure and properties, has garnered attention in both academic and industrial research due to its potential in drug discovery, material science, and advanced organic synthesis.

The molecular structure of 4-chloro-3-fluorobenzonitrile consists of a benzene ring substituted with a chlorine atom at the para position and a fluorine atom at the meta position, with a nitrile group (-CN) attached at the fourth position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it versatile for various chemical reactions. The nitrile group, being electron-withdrawing, enhances the reactivity of the aromatic ring, while the halogen substituents (chlorine and fluorine) contribute to both electronic effects and solubility characteristics.

Recent studies have highlighted the role of 4-chloro-3-fluorobenzonitrile in the synthesis of bioactive compounds. For instance, researchers have utilized this compound as a key intermediate in the development of novel pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders. The ability of this compound to undergo nucleophilic aromatic substitution reactions has been exploited to construct complex molecular frameworks with high precision.

In addition to its role in drug discovery, 4-chloro-3-fluorobenzonitrile has found applications in material science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of advanced polymers and semiconducting materials. Recent advancements in this area have demonstrated how this compound can be integrated into polymer structures to enhance their electrical conductivity and stability under various environmental conditions.

The synthesis of 4-chloro-3-fluorobenzonitrile typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the chlorination and fluorination of benzene derivatives followed by nitrile group introduction via Sandmeyer-type reactions or other suitable methods. The optimization of these synthetic pathways has been a focus of recent research efforts, aiming to improve yield, reduce costs, and minimize environmental impact.

The physical properties of 4-chloro-3-fluorobenzonitrile, such as its melting point, boiling point, and solubility, are critical factors influencing its applications. Studies have shown that this compound exhibits moderate solubility in common organic solvents like dichloromethane and ethyl acetate, making it suitable for use in solution-based chemical reactions. Its thermal stability is another advantageous feature, allowing it to withstand elevated temperatures during synthesis and processing steps.

The integration of computational chemistry tools has significantly enhanced our understanding of the electronic structure and reactivity of 4-chloro-3-fluorobenzonitrile. Advanced quantum mechanical calculations have provided insights into the distribution of electron density within the molecule, which is crucial for predicting its reactivity in different chemical environments. These computational studies have also facilitated the design of novel derivatives with tailored properties for specific applications.

In conclusion, 4-chloro-3-fluorobenzonitrile, with its unique structure and versatile properties, continues to be a focal point in contemporary chemical research. Its role as an intermediate in drug discovery, material science applications, and advanced organic synthesis underscores its importance across diverse scientific domains. As research progresses, further innovations are expected to expand its utility and contribute to groundbreaking advancements in chemistry and related fields.

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